Org41841: A Technical Guide on its Mechanism and Allosteric Modulation of Glycoprotein Hormone Receptors
Org41841: A Technical Guide on its Mechanism and Allosteric Modulation of Glycoprotein Hormone Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org41841 is a small molecule, thienopyrimidine compound that functions as a partial agonist for the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR).[1][2] This document provides an in-depth technical overview of Org41841, including its mechanism of action, quantitative efficacy and potency data, and detailed experimental protocols for assessing its activity. A key feature of Org41841 is its allosteric mode of action, binding to the transmembrane domain of its target receptors, a site distinct from the orthosteric binding site of endogenous glycoprotein hormones.[2] This property also confers it with pharmacoperone capabilities, enabling the rescue of certain misfolded and trafficking-deficient receptor mutants.[3][4]
Mechanism of Action
Org41841 acts as an allosteric agonist of the LHCGR and TSHR, both of which are G-protein coupled receptors (GPCRs).[2] Unlike the endogenous ligands, luteinizing hormone (LH), human chorionic gonadotropin (hCG), and thyroid-stimulating hormone (TSH), which bind to the large extracellular domain of their respective receptors, Org41841 binds within the transmembrane (TM) domain.[2] Computational modeling and experimental data suggest a binding pocket located in a cleft formed by transmembrane helices 3, 4, 5, 6, and 7, and the second extracellular loop.[2]
Upon binding, Org41841 induces a conformational change in the receptor, leading to the activation of the intracellular Gαs protein subunit. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP), a key second messenger. The elevation of intracellular cAMP levels triggers downstream signaling cascades, leading to the physiological responses associated with LHCGR and TSHR activation.[5]
A significant aspect of Org41841's activity is its role as a pharmacoperone.[3][6] In certain cases of receptor mutations that cause misfolding and retention in the endoplasmic reticulum, Org41841 can bind to the nascent receptor and facilitate its proper folding and trafficking to the cell surface, thereby restoring its function.[3] This has been demonstrated for the A189V mutant of the human Follicle-Stimulating Hormone Receptor (hFSHR).[3]
Signaling Pathway
Caption: Allosteric activation of LHCGR/TSHR by Org41841 leading to cAMP production.
Quantitative Data
The potency of Org41841 has been determined through in vitro functional assays, with the half-maximal effective concentration (EC50) serving as a key metric.
| Receptor | EC50 (µM) | Notes |
| Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) | 0.2 | Partial agonist activity.[1] |
| Thyroid-Stimulating Hormone Receptor (TSHR) | 7.7 | Lower potency compared to LHCGR.[1] |
| L570F Mutant TSHR | 0.8 | Improved EC50 compared to wild-type TSHR.[1] |
| M9 Chimeric Receptor | 2.7 | Greatly improved efficacy, reaching 99% of the maximal TSH response.[1] |
Experimental Protocols
In Vitro cAMP Functional Assay
This protocol outlines the methodology to assess the agonistic activity of Org41841 on cells expressing the target receptors.
Experimental Workflow
Caption: Workflow for the in vitro cAMP functional assay.
Detailed Methodology
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Cell Culture and Transfection:
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HEK293 or CHO cells are suitable host cells.
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Cells are transfected with expression vectors encoding the full-length human LHCGR or TSHR using a suitable transfection reagent (e.g., Lipofectamine).
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Transfected cells are cultured for 48 hours in complete growth medium (e.g., DMEM with 10% fetal bovine serum) to allow for receptor expression.[1]
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Compound Incubation:
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After 48 hours, the growth medium is aspirated.
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Cells are washed once with serum-free DMEM.
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Cells are then incubated for 1 hour in serum-free DMEM containing 1 mM 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor to prevent cAMP degradation.
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Org41841 is added to the incubation medium at varying concentrations (e.g., 0 to 100 µM). A vehicle control (e.g., DMSO) should be included. For comparison, a known agonist for the receptor (e.g., hCG for LHCGR, TSH for TSHR) should be run in parallel.
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Incubation is carried out in a humidified incubator at 37°C with 5% CO2.[1]
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Cell Lysis:
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Following the 1-hour incubation, the medium is aspirated.
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Cells are lysed by adding a lysis buffer, such as Lysis Buffer 1 from the cAMP Biotrak Enzymeimmunoassay System.[1]
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cAMP Quantification:
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The cAMP content in the cell lysates is determined using a competitive enzyme immunoassay (EIA) kit, such as the cAMP Biotrak Enzymeimmunoassay System.
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The assay is performed according to the manufacturer's instructions. This typically involves the use of a plate pre-coated with an antibody to cAMP, a fixed amount of a cAMP-peroxidase conjugate, and the cell lysate samples. The amount of peroxidase-labeled cAMP that binds to the antibody is inversely proportional to the amount of cAMP in the sample.
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Data Analysis:
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The concentration of cAMP in each sample is calculated based on a standard curve generated with known concentrations of cAMP.
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The data are then analyzed using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 value for Org41841.
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Pharmacoperone Activity Assay
This protocol is designed to evaluate the ability of Org41841 to rescue the cell surface expression of misfolded receptor mutants.
Experimental Workflow
Caption: Workflow for assessing the pharmacoperone activity of Org41841.
Detailed Methodology
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Cell Culture and Transfection:
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Org41841 Pre-incubation:
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Twenty-four hours post-transfection, the medium is replaced with fresh growth medium containing various concentrations of Org41841 (or vehicle control).
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Cells are incubated with Org41841 for 4 hours.[3]
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Washout:
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After the 4-hour pre-incubation, the medium containing Org41841 is removed.
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Cells are washed twice with fresh medium.
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Cells are then incubated for an additional 18 hours in fresh growth medium without Org41841. This washout period is to ensure that the subsequent functional response is due to rescued receptors at the cell surface and not the direct agonistic effect of Org41841.[3]
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Functional Assay:
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Following the washout period, a cAMP functional assay is performed as described in section 3.1.
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However, instead of stimulating with Org41841, the cells are challenged with a saturating concentration of the natural ligand for the receptor (e.g., 100 ng/ml hFSH for hFSHR).[3]
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Data Analysis:
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The cAMP response in cells pre-incubated with Org41841 is compared to the response in vehicle-treated cells.
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A significant increase in the cAMP response in the Org41841-treated cells indicates that the compound has rescued the cell surface expression and function of the mutant receptor.
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Drug Development and Therapeutic Potential
Org41841 represents a class of small molecule allosteric modulators of glycoprotein hormone receptors with potential therapeutic applications in reproductive health and thyroid disorders.[6] Its oral bioavailability, demonstrated in preclinical models, offers a significant advantage over the injectable glycoprotein hormones currently in clinical use.[5] The pharmacoperone activity of Org41841 and similar molecules opens up possibilities for treating diseases caused by genetic mutations that lead to receptor misfolding and dysfunction.[6] However, the lack of specificity of Org41841, acting on both LHCGR and TSHR, is a challenge that needs to be addressed in the development of future analogs with improved receptor selectivity.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A low molecular weight agonist signals by binding to the transmembrane domain of thyroid-stimulating hormone receptor (TSHR) and luteinizing hormone/chorionic gonadotropin receptor (LHCGR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased Plasma Membrane Expression of Human Follicle-Stimulating Hormone Receptor by a Small Molecule Thienopyr(im)idine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased plasma membrane expression of human follicle-stimulating hormone receptor by a small molecule thienopyr(im)idine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Allosteric modulation of gonadotropin receptors [frontiersin.org]
- 6. ORG-41841 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
